Chemical structure and properties of 2,5-Dimethyl-1-(propan-2-yl)piperazine
Chemical structure and properties of 2,5-Dimethyl-1-(propan-2-yl)piperazine
An In-depth Technical Guide to 2,5-Dimethyl-1-(propan-2-yl)piperazine: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ubiquitous presence in a vast array of therapeutic agents.[1] Its unique combination of a saturated heterocyclic structure, conformational flexibility, and the tunable basicity of its two nitrogen atoms allows for extensive chemical modification to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed technical overview of a specific derivative, 2,5-Dimethyl-1-(propan-2-yl)piperazine, a compound that combines the stereochemical complexity of a dimethylated piperazine ring with the steric and electronic influence of an N-isopropyl group. While this specific molecule is not extensively documented in public databases, this paper, intended for researchers and drug development professionals, will elucidate its structure, predict its physicochemical properties based on established principles, propose a robust synthetic pathway with detailed experimental protocols, and discuss its potential applications in medicinal chemistry, grounded in the well-understood role of substituted piperazines.
Molecular Structure and Stereochemistry
The chemical structure of 2,5-Dimethyl-1-(propan-2-yl)piperazine is characterized by a piperazine ring substituted at the C2 and C5 positions with methyl groups and at the N1 position with an isopropyl (propan-2-yl) group.
Systematic IUPAC Name: 2,5-Dimethyl-1-(propan-2-yl)piperazine
The introduction of two stereocenters at the C2 and C5 positions gives rise to stereoisomerism. The methyl groups can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer).
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cis-2,5-Dimethyl-1-(propan-2-yl)piperazine: Both methyl groups are either axial or equatorial.
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trans-2,5-Dimethyl-1-(propan-2-yl)piperazine: One methyl group is axial, and the other is equatorial. The trans isomer is a racemic mixture of (2R,5S) and (2S,5R) enantiomers.
The conformational flexibility of the piperazine ring, typically adopting a chair conformation, is a key feature influencing its interaction with biological targets.[1] The substituents' orientation (axial vs. equatorial) will affect the molecule's steric profile and its binding affinity.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of specific experimental data for 2,5-Dimethyl-1-(propan-2-yl)piperazine, the following properties are predicted based on the known values for 2,5-dimethylpiperazine and 1-isopropylpiperazine.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C9H20N2 | Based on the addition of a C3H7 group to C6H14N2. |
| Molecular Weight | 156.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low melting solid | Substituted piperazines are often liquids or low melting solids.[2][3] |
| Boiling Point | ~180-195 °C | Expected to be higher than 1-isopropylpiperazine (178 °C)[2] due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in water and common organic solvents | The piperazine core confers water solubility, which may be slightly reduced by the hydrophobic alkyl groups.[3] |
| pKa | pKa1: ~5.5-6.0, pKa2: ~9.8-10.3 | Similar to piperazine, with slight modifications due to the electronic effects of the alkyl substituents. |
Predicted Spectroscopic Data
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¹H NMR: The spectrum would be complex due to the stereoisomers. Key signals would include:
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Doublets for the methyl groups on the piperazine ring.
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A multiplet (septet) for the CH of the isopropyl group.
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Doublets for the two methyl groups of the isopropyl substituent.
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A series of multiplets for the protons on the piperazine ring.
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¹³C NMR: Distinct signals for the methyl carbons, the carbons of the piperazine ring, and the carbons of the isopropyl group. The chemical shifts would be indicative of an aliphatic amine environment.
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Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z = 156. Common fragmentation patterns would involve the loss of methyl and isopropyl groups.
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Infrared (IR) Spectroscopy: Characteristic N-H stretching bands (for the secondary amine), C-H stretching for the alkyl groups, and N-H bending vibrations.
Synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine
A robust and widely applicable method for the synthesis of N-alkylated piperazines is reductive amination.[4] This approach offers high yields and operational simplicity. The proposed synthesis involves the reaction of 2,5-dimethylpiperazine with acetone in the presence of a reducing agent.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2,5-Dimethyl-1-(propan-2-yl)piperazine via reductive amination.
Step-by-Step Experimental Protocol
Materials:
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2,5-Dimethylpiperazine (cis/trans mixture)
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Acetone
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexanes mixture with triethylamine)
Procedure:
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Reaction Setup: To a solution of 2,5-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add acetone (1.1 eq). Stir the mixture at room temperature for 30 minutes. The initial reaction forms an iminium ion intermediate.
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, ideal for reductive aminations, as it can be added directly to the mixture of the amine and carbonyl compound.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
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Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer with DCM (3 x volumes).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent the product from streaking on the acidic silica gel) to afford the pure 2,5-Dimethyl-1-(propan-2-yl)piperazine.
Causality and Self-Validation:
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Choice of Reagents: Acetone serves as the source for the isopropyl group. STAB is chosen for its mildness and selectivity, reducing the risk of over-alkylation or reduction of other functional groups.
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Inert Atmosphere: While not strictly necessary for all reductive aminations, it is good practice to prevent moisture from interfering with the reaction.
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Monitoring: Regular monitoring by TLC or GC-MS provides a self-validating system, ensuring the reaction has gone to completion before proceeding to the workup, thus maximizing yield and simplifying purification.
Applications in Drug Development and Medicinal Chemistry
The piperazine ring is a key component in numerous FDA-approved drugs, acting on a wide range of biological targets.[4] The strategic placement of substituents on the piperazine core allows for the fine-tuning of a molecule's affinity and selectivity for its target, as well as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Potential Therapeutic Areas for 2,5-Dimethyl-1-(propan-2-yl)piperazine derivatives:
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Central Nervous System (CNS) Disorders: Many antipsychotics and antidepressants, such as aripiprazole and vortioxetine, feature a substituted piperazine ring that modulates neurotransmitter receptors like dopamine and serotonin receptors.[1][4] The N-isopropyl group and the C-methyl groups of the title compound can influence lipophilicity, potentially aiding in blood-brain barrier penetration.
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Oncology: The piperazine moiety is present in several kinase inhibitors, including imatinib.[1] The N-substituent can be tailored to fit into specific binding pockets of kinases.
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Infectious Diseases: The antibacterial agent ciprofloxacin contains a piperazine ring that enhances its activity.[1]
Role in GPCR Modulation
A significant number of piperazine-containing drugs target G-protein coupled receptors (GPCRs). The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions within the receptor binding pocket.
Caption: The role of piperazine derivatives in modulating GPCR signaling pathways.
The specific substitution pattern of 2,5-Dimethyl-1-(propan-2-yl)piperazine offers a unique three-dimensional structure that can be explored for selective interactions with various receptor subtypes. The methyl groups can provide positive steric interactions or enhance binding through hydrophobic pockets, while the N-isopropyl group can further define the molecule's shape and interactions.
Conclusion
2,5-Dimethyl-1-(propan-2-yl)piperazine represents a structurally interesting and synthetically accessible scaffold for drug discovery. By leveraging established synthetic methodologies such as reductive amination, this compound can be efficiently prepared. Its predicted physicochemical properties and the known pharmacological importance of the substituted piperazine core suggest its potential as a valuable building block in the development of novel therapeutics, particularly for CNS disorders and oncology. Further investigation into the synthesis of its specific stereoisomers and their biological evaluation is a logical next step for researchers in the field.
References
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